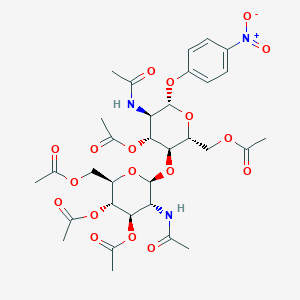
Methimazole-d3
Vue d'ensemble
Description
Methimazole-d3 is a deuterium-labeled version of Methimazole . Methimazole is an antithyroid agent used for the treatment of hyperthyroidism in humans and animals . It’s intended for use as an internal standard for the quantification of methimazole by GC- or LC-MS .
Synthesis Analysis
Methimazole-d3 is a substrate for thyroid peroxidase that traps oxidized iodide, preventing its use by thyroglobulin for thyroid hormone synthesis .Molecular Structure Analysis
The molecular weight of Methimazole-d3 is 117.19, and its formula is C4H3D3N2S . It appears as a solid white to off-white color .Chemical Reactions Analysis
Methimazole-d3 has been studied at different levels of density functional theory with the three nucleic acid bases of single ring based on pyrimidine (uracil, thymine, and cytosine) . The interaction energies of the optimized structures of all three set of complexes were computed using M062X/AUG–cc–pVDZ computational level .Physical And Chemical Properties Analysis
Methimazole-d3 is a white crystalline solid . It has a molecular weight of 117.184 and a chemical formula of C4H3D3N2S .Applications De Recherche Scientifique
Treatment of Autoimmune Thyroid Disorders
Methimazole-d3 is used in the treatment of autoimmune thyroid disorders such as Hashimoto’s disease and Grave’s disease . In a study by Sheriba et al., patients with Grave’s disease were given 30 mg of methimazole daily . The study found that vitamin D deficiency is correlated with a higher titer of anti-TPO antibodies and with thyroid volume, and supplementation was associated with reduction of antibodies in some studies .
Treatment of Diabetes Mellitus
Methimazole-d3 has been implicated in the treatment of diabetes mellitus . In diabetes mellitus type 2 patients, supplementation led to some improvement of the HOMA-IR index and HbA1c .
Treatment of Obesity
Methimazole-d3 is also used in the treatment of obesity . However, data from literature do not report significant beneficial findings .
4. Treatment of Graves’ Disease in Children and Adolescents Methimazole-d3 is used in the treatment of Graves’ disease in children and adolescents . A study found that lower doses of methimazole (0.3–0.5 mg/kg/day) are suitable for mild Graves’ disease (GD), and higher doses of methimazole (0.6–0.8 mg/kg/day) are advisable for moderate or severe GD .
Electrochemical Detection
Methimazole-d3 has been used in electrochemical studies . Au/XC-72 nanoparticles prepared via microwave-assisted polyol processes were used as the active materials for methimazole detection . The Au/XC-72 modified electrode shows an excellent catalytic activity toward oxidation of methimazole .
Mécanisme D'action
Target of Action
Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, Methimazole-d3 leads to a reduction in thyroid hormone synthesis .
Mode of Action
Methimazole-d3’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which methimazole-d3 inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . Methimazole-d3 inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .
Biochemical Pathways
Methimazole-d3 affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to Methimazole-d3-induced hepatotoxicity .
Pharmacokinetics
Methimazole-d3 is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . Methimazole-d3 is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .
Result of Action
The primary result of Methimazole-d3’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .
Safety and Hazards
Orientations Futures
While Methimazole-d3 is primarily used for the treatment of hyperthyroidism, research is ongoing to understand its interactions with other substances and its potential uses. For instance, studies have been conducted to understand the interaction of Methimazole-d3 with vitamin D3 , and its effect when used in combination with selenium and vitamin D in treating Graves’ disease .
Propriétés
IUPAC Name |
3-(trideuteriomethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methimazole-d3 | |
CAS RN |
1160932-07-9 | |
| Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)




![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)


